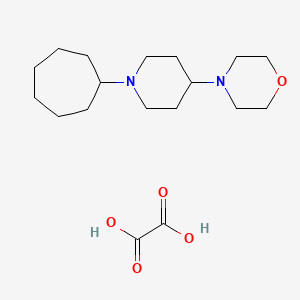
2-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinone compounds and has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide exerts its effects through the generation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. This compound induces the production of ROS in cells, leading to oxidative stress and ultimately cell death. The mechanism of action of this compound is complex and involves multiple pathways, including the activation of the Nrf2 pathway and the inhibition of the proteasome.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It induces oxidative stress and apoptosis in cancer cells, leading to cell death. This compound also has neuroprotective effects and has been shown to protect against oxidative stress-induced neurotoxicity. In addition, this compound has antimicrobial properties and has been shown to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. This compound also has a well-defined mechanism of action and has been extensively studied in various disease models. However, there are also limitations to the use of this compound in lab experiments. It is a highly reactive compound that can cause damage to cellular components, making it difficult to use in certain assays. In addition, this compound has been shown to have off-target effects, which can complicate data interpretation.
Orientations Futures
For the study of 2-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide include the development of analogs with improved efficacy and reduced toxicity, investigation of its potential therapeutic applications in other diseases, and the development of new methods for its delivery to target tissues and cells.
Applications De Recherche Scientifique
2-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and infectious diseases. It has been shown to induce oxidative stress and apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been studied for its neuroprotective effects in Parkinson's disease and Alzheimer's disease. In addition, this compound has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-4-5-12(2)15(8-11)24-10-17(20)18-14-7-6-13(19(21)22)9-16(14)23-3/h4-9H,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHOMXPINBBCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-N-{2-[(2-furylmethyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B3971448.png)
![2-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3971450.png)
![1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3971457.png)
![17-(4,5-dimethyl-2-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3971461.png)
![2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B3971468.png)
![4-(4,5-dimethyl-2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3971473.png)
![N-phenyl-N'-[1-(2-thienyl)ethyl]thiourea](/img/structure/B3971485.png)
![2-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3971491.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3971505.png)


![4-[(cyclohexylacetyl)amino]benzamide](/img/structure/B3971523.png)
![1-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}-4-phenylpiperazine oxalate](/img/structure/B3971530.png)